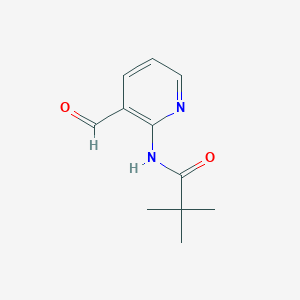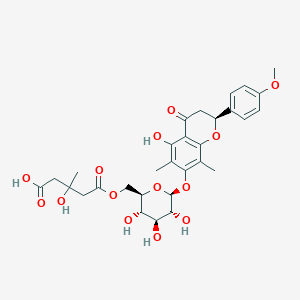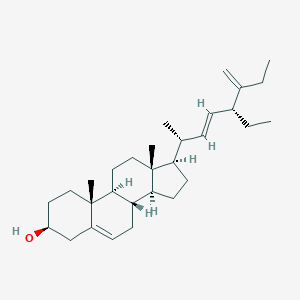
4-(4-Hydroxyphényl)alcool benzylique
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-hydroxybenzyl alcohol, is a phenolic compound with the molecular formula C13H12O2. It is characterized by the presence of a hydroxyl group attached to a benzyl alcohol moiety, which is further substituted with a hydroxyphenyl group. This compound is known for its antioxidant properties and is found in various natural sources, including the tubers of Gastrodia elata .
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)benzyl alcohol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-(4-HYDROXYMETHYLPHENYL)PHENOL, is a phenolic compound found in Gastrodia elata . It has been shown to have significant effects on the human central nervous system . .
Mode of Action
It is known to exhibit antioxidant and anti-asthmatic properties It is suggested that the compound interacts with its targets, leading to changes that result in these effects
Biochemical Pathways
It is known that the compound has effects on the human central nervous system This suggests that it may affect pathways related to neural signaling or neurotransmitter synthesis or degradation
Pharmacokinetics
It is soluble in water (67 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol This suggests that it may have good bioavailability
Result of Action
4-(4-Hydroxyphenyl)benzyl alcohol has been shown to have antioxidant and anti-asthmatic effects . This suggests that it may have protective effects against oxidative stress and inflammation in the body.
Action Environment
It is known that the compound is combustible and has a risk of burning when exposed to high temperatures, open flames, or oxidizing agents . It should be stored in a sealed, ventilated, cool, and dry environment .
Analyse Biochimique
Biochemical Properties
4-(4-Hydroxyphenyl)benzyl alcohol has been shown to interact with various enzymes and proteins. For instance, it has been suggested that it may exert its antioxidant effects by upregulating the expression of antioxidant proteins such as nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) .
Cellular Effects
In cellular models, 4-(4-Hydroxyphenyl)benzyl alcohol has been shown to reduce neuronal injury and lactate dehydrogenase (LDH) release induced by oxygen-glucose deprivation followed by reperfusion (OGD/R) . It also inhibits the proliferation of certain cell types and suppresses cell migration .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Hydroxyphenyl)benzyl alcohol involves its interaction with various biomolecules. It has been suggested that it exerts its effects at the molecular level through upregulation of Nrf2, Prdx6, and PDI expression via the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
Metabolic Pathways
It has been suggested that it may be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 4-(4-Hydroxyphenyl)benzyl alcohol often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-hydroxyphenylmethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 4-Hydroxybenzaldehyde.
Reduction: 4-Hydroxyphenylmethanol.
Substitution: Various substituted benzyl alcohol derivatives.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzyl alcohol: A simpler phenolic compound with similar antioxidant properties.
4-Hydroxybenzaldehyde: An oxidation product of 4-(4-Hydroxyphenyl)benzyl alcohol with applications in organic synthesis.
4-Hydroxyphenylmethanol:
Uniqueness: 4-(4-Hydroxyphenyl)benzyl alcohol is unique due to its dual functionality, combining the properties of both a phenol and a benzyl alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162957-24-6 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)


![trisodium;2-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B61896.png)





![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
